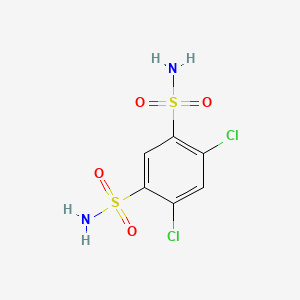![molecular formula C5H8N4O8 B14714842 2,2'-[Methylenebis(nitroazanediyl)]diacetic acid CAS No. 7034-41-5](/img/structure/B14714842.png)
2,2'-[Methylenebis(nitroazanediyl)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid is a chemical compound with the molecular formula C6H10N4O6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a methylene bridge connecting two acetic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid typically involves the reaction of nitroethane with formaldehyde and glycine under controlled conditions. The reaction is carried out in an aqueous medium with a pH of around 7-8, and the temperature is maintained at approximately 50-60°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The acetic acid moieties can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols and amines, and the reactions are typically carried out in the presence of a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound useful in antimicrobial and anticancer applications. Additionally, the compound can interact with enzymes and proteins, modulating their activities and affecting various biochemical pathways.
Comparación Con Compuestos Similares
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four acetic acid moieties.
Nitrilotriacetic acid (NTA): A chelating agent with three acetic acid moieties.
Iminodiacetic acid (IDA): A chelating agent with two acetic acid moieties.
Uniqueness
The uniqueness of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid lies in its dual nitro groups and methylene bridge, which confer distinct chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
7034-41-5 |
|---|---|
Fórmula molecular |
C5H8N4O8 |
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
2-[[carboxymethyl(nitro)amino]methyl-nitroamino]acetic acid |
InChI |
InChI=1S/C5H8N4O8/c10-4(11)1-6(8(14)15)3-7(9(16)17)2-5(12)13/h1-3H2,(H,10,11)(H,12,13) |
Clave InChI |
YYIGRCZONYLUSE-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N(CN(CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
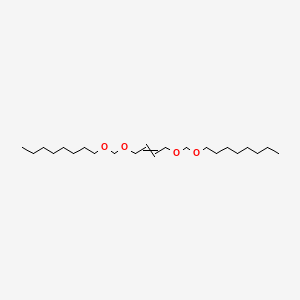

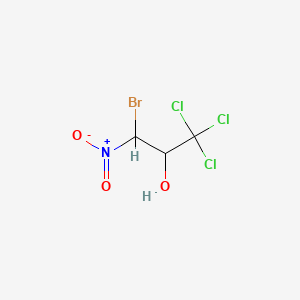

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
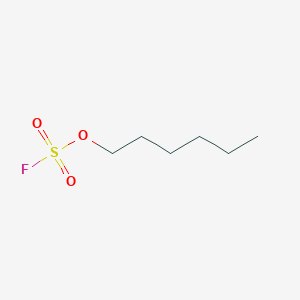
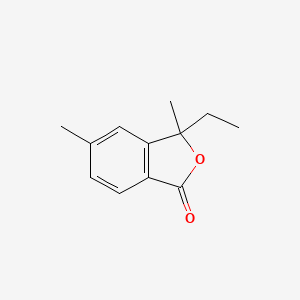

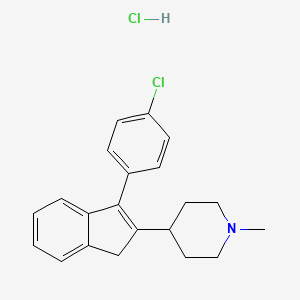
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)


